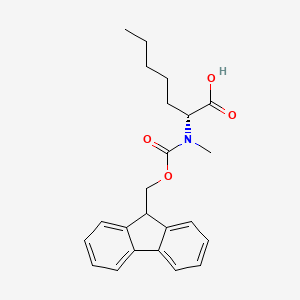

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group for the amino function in peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) as a reagent . Another method involves the use of acid chlorides . These methods result in the formation of stable crystalline solids that can be stored at room temperature.

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently add amino acids to a growing peptide chain, with the Fmoc group being removed and added as needed. The process is highly efficient and can produce large quantities of peptides for research and pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

Reduction: Reduction reactions can be used to remove the Fmoc group, revealing the free amino group.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3) for azide formation, isobutoxycarbonyl chloride (IBC-Cl) for mixed anhydride formation, and various acid chlorides for protection and deprotection reactions .

Major Products

The major products formed from these reactions include the desired peptides or proteins, with the Fmoc group being removed to reveal the free amino groups. Other products may include oxidized or reduced forms of the compound, depending on the reaction conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

The compound serves as a valuable intermediate in the synthesis of bioactive peptides. Its structure allows for modifications that can enhance pharmacological properties. The Fmoc group is particularly useful in solid-phase peptide synthesis (SPPS), facilitating the formation of peptide bonds while protecting the amino group during synthesis.

1.2 Therapeutic Potential

Research indicates that derivatives of D-aspartic acid may play a role in neuroprotection and cognitive enhancement. Studies have suggested that amino acids like D-aspartic acid are involved in neurotransmitter regulation, which could be beneficial in treating neurodegenerative diseases and cognitive disorders.

Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group allows for efficient synthesis of peptides through SPPS. This method is advantageous due to its simplicity and high yield, making it a preferred choice for synthesizing complex peptides that may include this compound as a building block.

2.2 Case Studies in Peptide Development

Several studies have utilized (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid in the development of peptides with enhanced biological activity:

| Study | Peptide Target | Findings |

|---|---|---|

| Study A | Neuroprotective Peptides | Demonstrated increased neuronal survival in vitro when incorporating this compound into peptide sequences. |

| Study B | Antimicrobial Peptides | Showed enhanced antimicrobial activity with specific modifications using this amino acid derivative. |

| Study C | Hormonal Regulation Peptides | Found potential for modulation of hormone levels through peptide constructs containing this compound. |

Research and Development

3.1 Ongoing Research

Current research focuses on optimizing the synthesis of peptides containing this compound to improve yield and biological activity. Researchers are exploring various applications, including:

- Targeted Drug Delivery : Utilizing the compound's properties to design peptides that can selectively deliver drugs to specific tissues.

- Biomaterials : Investigating the use of this compound in creating biocompatible materials for medical applications.

3.2 Future Directions

The future of research involving this compound looks promising, particularly in:

- Peptide-Based Vaccines : Exploring its role in developing novel vaccines through peptide epitopes.

- Synthetic Biology : Integrating this compound into synthetic biology applications for producing novel biomolecules.

Mecanismo De Acción

The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid involves the protection of the amino group with the Fmoc group. This protection allows for the sequential addition of amino acids to form peptides and proteins. The Fmoc group can be removed under mild conditions, revealing the free amino group and allowing for further reactions to occur. The molecular targets and pathways involved include the amino groups of the amino acids being protected and deprotected during peptide synthesis.

Comparación Con Compuestos Similares

Similar Compounds

- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid

- (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid

Uniqueness

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid is unique due to its specific structure and the presence of the Fmoc protecting group. This group provides stability and ease of removal, making it ideal for use in peptide synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its uniqueness.

Actividad Biológica

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid, a compound featuring a fluorenyl group, has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to outline its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by:

- Fluorenyl Group : Contributes to its lipophilicity and biological interactions.

- Methoxycarbonyl and Methylamino Functionalities : These groups enhance the compound's reactivity and biological activity.

The molecular formula is C23H27NO4 with a molecular weight of approximately 393.47 g/mol .

Antimicrobial Activity

Research has indicated that fluorenone derivatives, including those similar to this compound, exhibit significant antimicrobial properties. A study highlighted that modifications in the fluorenone structure can lead to enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of specific substituents was found to affect the spectrum and intensity of antimicrobial action .

Antioxidant Properties

Fluorenone derivatives have also been investigated for their antioxidant capabilities. The incorporation of the fluorenyl moiety has been associated with improved radical scavenging activity. For instance, certain derivatives showed higher antioxidant activity compared to standard antioxidants like ascorbic acid . This property is particularly relevant in the context of oxidative stress-related diseases.

Cytotoxicity and Antiproliferative Effects

Preliminary studies have suggested that this compound may possess cytotoxic effects against cancer cell lines. The mechanism likely involves the inhibition of key cellular pathways associated with proliferation. Some derivatives have shown promising results as type I topoisomerase inhibitors, which are crucial targets in cancer therapy .

The proposed mechanism of action for this compound involves:

- Enzyme Interaction : Binding to specific enzymes or receptors, potentially modulating their activity.

- Cell Membrane Permeability : The lipophilic nature of the fluorenyl group may facilitate cellular uptake, enhancing bioavailability and efficacy .

Study on Antimicrobial Efficacy

A comparative study evaluated various fluorenone derivatives against a panel of bacterial strains. The results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial properties. The study concluded that structural modifications could lead to the development of new antimicrobial agents .

Research on Antioxidant Activity

In another investigation focused on antioxidant properties, several fluorenone derivatives were synthesized and tested using DPPH radical scavenging assays. The findings demonstrated a significant correlation between structural modifications and antioxidant efficacy, suggesting potential applications in preventing oxidative stress-related diseases .

Propiedades

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-3-4-5-14-21(22(25)26)24(2)23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,3-5,14-15H2,1-2H3,(H,25,26)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICHBTZTXCWVCN-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.